molecular formula C15H24N4O2S B6505243 N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921829-84-7

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6505243
CAS No.: 921829-84-7
M. Wt: 324.4 g/mol
InChI Key: LABVWWIWUMWCEY-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiazole ring, a cyclopentylcarbamoyl group, and a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ketone under basic conditions. The cyclopentylcarbamoyl group can be introduced via a carbamoylation reaction using cyclopentyl isocyanate. The butan-2-yl group is then attached through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentylcarbamoyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyclopentylcarbamoyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can be compared to other thiazole derivatives and carbamoyl compounds. Similar compounds include:

    N-(butan-2-yl)-2-(cyclopentylamino)acetamide: Lacks the thiazole ring, which may result in different biological activity.

    N-(butan-2-yl)-2-(cyclopentylcarbamoyl)thiazole: Similar structure but with variations in the substituents, leading to different chemical and biological properties.

Properties

IUPAC Name

N-butan-2-yl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-3-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-5-7-11/h9-11H,3-8H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABVWWIWUMWCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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